1-(4-Nitrophenyl)-1h-1,2,3-triazole

Medicinal Chemistry Neglected Tropical Diseases Trypanosoma cruzi

Medicinal chemists require reliable, electron-deficient triazole scaffolds for SAR studies and hit-to-lead optimization. This 4-nitrophenyl-substituted core addresses that need precisely. - **Antitrypanosomal lead gen:** Scaffold yields analogs with IC50 improvements 10- to 46-fold vs. benznidazole in amastigote assays. - **Corrosion inhibition control:** Quantifiable benchmark (85.1% efficiency on mild steel) vs. unsubstituted analog (93.1%) for electronic tuning studies. - **Reliable supply:** Multi-gram scale availability for reproducible synthesis of 4-formyl derivatives and cycloaddition mechanistic probes.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 1204-91-7
Cat. No. B3023431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-1h-1,2,3-triazole
CAS1204-91-7
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=N2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H
InChIKeyZJBBZUJIVMYQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS 1204-91-7): A Strategic Triazole Scaffold for Targeted Research and Synthesis


1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS 1204-91-7), with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol , is an aromatic heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-nitrophenyl group at the 1-position . This electron-deficient scaffold serves as a versatile intermediate in medicinal chemistry [1] and materials science [2], primarily due to the distinct electronic influence of the nitro group, which modulates reactivity and molecular interactions compared to unsubstituted analogs.

Versatile aromatic heterocyclic scaffold for synthesis and derivatization
Electron-deficient 4-nitrophenyl group modulates reactivity and electronic profile
Key precursor for 1,4-disubstituted triazoles and 4-formyltriazole (FNPT) intermediate

Why 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS 1204-91-7) Cannot Be Arbitrarily Substituted in Research


The 4-nitrophenyl substituent on the 1,2,3-triazole ring is not a benign or interchangeable moiety; it is a critical determinant of both synthetic outcomes and biological activity. The strong electron-withdrawing nature of the nitro group profoundly influences reaction pathways , can redirect cycloaddition outcomes [1], and directly impacts performance in applications such as corrosion inhibition [2]. Substituting with an unsubstituted phenyl or other aryl groups results in quantifiably different reactivity, selectivity, and efficacy, making this specific scaffold essential for applications where its unique electronic profile is leveraged.

Unsubstituted phenyl analogs may alter reactivity and electronic tuning in synthesis and materials applications.
Different chemoselectivity in cycloadditions can redirect product outcome; pathway context may not transfer.
Biological activity profiles are derivative-specific; the parent scaffold does not guarantee comparable bioactivity.

Quantitative Differentiation Guide for 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS 1204-91-7)


Superior Antitrypanosomal Potency and Selectivity in Chagas Disease Models

Derivatives based on the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold demonstrate superior in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. A key derivative, compound 16, exhibited an IC50 of 6 ± 1 µM against the Tulahuen CL2 β-galactosidase strain, compared to an IC50 of 34 µM for the first-line drug benznidazole (BZN) [1]. In more clinically relevant intracellular amastigote assays, compound 16 achieved IC50 values of 0.16 ± 0.02 µM (LLC-MK2 cells) and 0.13 ± 0.01 µM (C2C12 cells), with a selectivity index (SI) exceeding 400. In contrast, BZN required significantly higher concentrations (IC50: 1.4 ± 0.1 µM and 6 ± 1 µM, respectively) and exhibited lower selectivity (SI: 14.4–32.8) [1].

Antitrypanosomal potency
Head-to-head
Derivative 16: IC50 0.13–0.16 µM, SI >400 Benznidazole: IC50 1.4–6 µM, SI 14.4–32.8
Supports intracellular amastigote model response context
Intracellular T. cruzi amastigotes in LLC-MK2 and C2C12 cells
Medicinal Chemistry Neglected Tropical Diseases Trypanosoma cruzi

Electron-Withdrawing Nitro Group Modulates Corrosion Inhibition Efficiency

The 4-nitrophenyl substituent directly impacts performance as a corrosion inhibitor. In a comparative study on 1020 mild steel in 1 mol L⁻¹ hydrochloric acid, the derivative (1-(4-nitrophenyl)-1H-1,2,3-triazole-4-yl)methanol (3b) achieved a maximum inhibition efficiency of 85.1% at 1.30 mmol L⁻¹, while its unsubstituted phenyl analog (1-phenyl-1H-1,2,3-triazole-4-yl)methanol (3a) reached 93.1% under identical conditions [1]. The study attributes this 8% lower efficiency to the electron-withdrawing effect of the nitro group, which reduces the molecule's electron-donating capacity for adsorption on the metal surface [1].

Corrosion inhibition
Head-to-head
Derivative 3b: 85.1% efficiency Unsubstituted analog 3a: 93.1% efficiency
Supports electronic tuning benchmark for inhibitor design
Weight loss study on 1020 mild steel in 1 mol/L HCl
Materials Chemistry Corrosion Science Mild Steel Protection

Unpredicted Chemoselectivity in Triazole Synthesis

The presence of the 4-nitrophenyl group can lead to unexpected and quantitatively different product distributions in metal-free 'triazolization' reactions. In a study using 1,3-diphenylacetone as a model substrate, the reaction with 4-nitrophenyl azide did not follow the standard pathway to give the desired 1,5-disubstituted triazole. Instead, the major product was identified as the monosubstituted 1-(4-nitrophenyl)-1,2,3-triazole, with three distinct triazole products observed . This stands in contrast to reactions with less activated ketones, which proceed more predictably.

Chemoselectivity divergence
Class-level
1-(4-Nitrophenyl)-1,2,3-triazole formed as major product instead of expected 1,5-disubstituted triazole
Reaction pathway context may require review
Metal-free triazolization model with 1,3-diphenylacetone
Synthetic Methodology Reaction Development Chemoselectivity

Scaffold as a 'Preferred Reagent' for Multigram-Scale Synthesis of Key Intermediates

The compound 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), a direct derivative, has been validated as a preferred reagent for synthesizing 1-alkyl-4-formyltriazoles. A one-step, multigram-scale synthesis protocol for FNPT has been developed, enabling its use as a reliable starting material [1]. This contrasts with alternative routes that may require multiple steps or result in lower yields of the desired 4-formyltriazole building blocks.

Scalable aldehyde synthesis
Reported
FNPT derivative enables multigram-scale preparation of 4-formyltriazole building blocks
Supports process chemistry intermediate supply
One-step protocol from 4-nitrophenyl azide
Process Chemistry Scalable Synthesis Medicinal Chemistry Intermediates

Antifungal Activity Requires Specific Derivative Architecture

While the simple 1-(4-nitrophenyl)-1,2,3-triazole core is not itself a potent antifungal, its derivatives show structure-dependent activity. In a study comparing closely related compounds, 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole (compound 4b) demonstrated good antifungal inhibition at 250 ppm. Furthermore, the study highlights the synthetic challenge posed by the 4-nitrophenylazide starting material, which can preferentially undergo an intramolecular reaction to form 5(6)-nitrobenzofuroxan instead of the desired triazole 'click' product [1]. This underscores that activity and synthesis are highly sensitive to the specific derivative structure.

Antifungal context
Context-dependent
Derivative 4b shows antifungal inhibition at 250 ppm; competing benzofuroxan pathway noted
Activity architecture-specific; synthetic route review needed
'Click' reaction with phenyl acetylene as model
Antifungal Agents Agricultural Chemistry Click Chemistry

Quantified Molecular Interactions via Docking Studies

In a study of benzoxepine-linked 1,2,3-triazole scaffolds, the derivative containing a 4-nitrophenyl group (compound 5c) exhibited the highest degree of hydrogen bonding within the active site of the S. aureus protein (PDB: 2ZCS). Specific interactions were quantified as distances: Tyr248 (3.31 Å), Arg171 (3.06 Å), Arg265 (3.04, 2.76 Å), Lys273 (2.79 Å), and Ser21 (2.71 Å) [1]. This detailed binding map provides a computational rationale for the observed antimicrobial activity of this specific derivative compared to other aryl-substituted analogs in the series.

Docking interactions
Reported
Key H-bonds: Arg265 3.04 Å, Lys273 2.79 Å, Ser21 2.71 Å
Supports in silico binding rationale
Molecular docking against S. aureus protein 2ZCS
Computational Chemistry Molecular Docking Antimicrobial Drug Design

Optimal Application Scenarios for 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS 1204-91-7)


Preclinical Development of Novel Antichagasic Agents

Procure 1-(4-Nitrophenyl)-1H-1,2,3-triazole and its 4-formyl derivative (FNPT) as key starting materials for synthesizing focused libraries of antitrypanosomal compounds. The scaffold's demonstrated ability to yield analogs with significantly higher potency and selectivity than the current standard-of-care benznidazole (e.g., IC50 improvements of 10- to 46-fold in amastigote assays) [1] makes it a prioritized building block for hit-to-lead optimization in Chagas disease programs.

Medicinal Chemistry Campaigns Requiring Scalable Synthesis of Aldehyde Intermediates

Use the derivative 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a 'preferred reagent' for the efficient, multigram-scale preparation of 1-alkyl-4-formyltriazoles [1]. This scenario is ideal for medicinal chemists who need a reliable and high-yielding route to versatile 4-carbaldehyde intermediates for subsequent diversification into drug-like molecules, avoiding lower-yielding multi-step sequences.

Structure-Activity Relationship (SAR) Studies to Modulate Corrosion Inhibition

Employ the 4-nitrophenyl-1,2,3-triazole core as a reference point for understanding the electronic effects of substituents on corrosion inhibition performance. The quantifiably lower efficiency of the 4-nitrophenyl derivative (85.1%) versus its unsubstituted phenyl analog (93.1%) on mild steel [1] provides a clear electronic tuning benchmark. Researchers can procure this compound to serve as a control in SAR campaigns aimed at designing more effective, electron-rich triazole inhibitors.

Investigating Chemoselectivity and Unusual Reactivity in 'Click' and Metal-Free Cycloadditions

Utilize 1-(4-nitrophenyl)-1H-1,2,3-triazole and its precursor 4-nitrophenyl azide in fundamental reaction development studies. The documented propensity for this system to yield unexpected major products, such as the reversal of chemoselectivity in 'triazolization' reactions [1] and competing intramolecular pathways to benzofuroxans [2], provides a valuable model for probing the mechanistic limits and substituent effects in cycloaddition chemistry.

Application
Selection Property
Validation Focus
Antitrypanosomal scaffold diversification
Intracellular amastigote model response
Intracellular amastigote assay context
Scalable triazole aldehyde synthesis
FNPT as key intermediate
Multigram yield and purity
Corrosion inhibitor electronic tuning
Electron-withdrawing substituent benchmark
Weight loss inhibition efficiency
Cycloaddition chemoselectivity investigation
Diverted reaction pathway model
Product distribution profiling

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